3-Amino-2-fluorobenzoic acid
CAS No.: 914223-43-1
Cat. No.: VC2095176
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914223-43-1 |
|---|---|
| Molecular Formula | C7H6FNO2 |
| Molecular Weight | 155.13 g/mol |
| IUPAC Name | 3-amino-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | WZCZMWMNVHEBCK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)N)F)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)N)F)C(=O)O |
Introduction
Physical and Chemical Properties
3-Amino-2-fluorobenzoic acid is characterized by specific physical and chemical properties that define its behavior in various applications. This fluorinated benzoic acid derivative displays distinct characteristics that make it suitable for specialized chemical synthesis processes.
Basic Information and Identifiers
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 155.126 | g/mol |
| Density | 1.4±0.1 | g/cm³ |
| Melting Point | Not Available | °C |
| Boiling Point | 325.9±27.0 | °C at 760 mmHg |
| Flash Point | 150.9±23.7 | °C |
| Physical Appearance | Pale yellow solid | - |
The compound exhibits a moderately high boiling point of approximately 325.9°C at standard pressure, which indicates significant intermolecular forces, likely including hydrogen bonding through its carboxylic acid and amino groups . With a density of 1.4 g/cm³, it is more dense than water, a characteristic typical of many aromatic compounds containing polar functional groups .
Synthesis Methodologies
The synthesis of 3-Amino-2-fluorobenzoic acid can be achieved through various chemical processes, with the hydrolysis of 3-amino-2-fluorobenzonitrile being a particularly well-documented method.
Alkaline Hydrolysis Method
One effective approach to synthesizing 3-Amino-2-fluorobenzoic acid involves the alkaline hydrolysis of 3-Amino-2-fluoro-benzonitrile. This method produces high-purity product with excellent yield under controlled conditions.
The procedure begins with a mixture of 3-Amino-2-fluoro-benzonitrile (100 g) and water (1 L), to which sodium hydroxide (29.38 g) is added at a temperature of 30°C . The reaction mixture is then heated to 100°C and maintained with continuous stirring for 14 hours . This extended reaction time ensures complete conversion of the nitrile group to the carboxylic acid functionality.
After the reaction reaches completion, the mixture is cooled to 10°C, and the pH is adjusted to 5 to facilitate precipitation and extraction . The product is then extracted using ethyl acetate (4 × 500 mL), and the combined organic layers are washed with brine solution (500 mL) . The organic phase is dried over sodium sulfate, and the solvent is removed under reduced pressure at 45°C . This process yields 83.1 g of 3-Amino-2-fluorobenzoic acid as a pale yellow solid with an HPLC purity of 98.65% .
This synthesis method demonstrates several advantages:
-
High yield (approximately 83% of theoretical)
-
Excellent purity (>98%)
-
Utilizes relatively mild conditions
-
Employs common reagents and solvents
-
Scalable for industrial production
Alternative Synthesis Approaches
While the patent literature primarily focuses on the alkaline hydrolysis method described above, other approaches for synthesizing substituted fluorobenzoic acids have been reported. These methods include nucleophilic fluorination reactions and directed metalation techniques, although specific applications to 3-Amino-2-fluorobenzoic acid synthesis are less documented in the available literature.
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